molecular formula C21H24N3O7P B11405924 Diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11405924
M. Wt: 461.4 g/mol
InChI Key: DZKGQEWOAQWCNQ-UHFFFAOYSA-N
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Description

Diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of α-aminophosphonates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of the oxazole ring, nitrophenyl group, and phosphonate ester makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves the Pudovik-type reaction. This reaction involves the condensation of diethyl phosphite with imines, which are derived from the reaction of 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, such as the reduction of ketones to alcohols . The presence of the nitrophenyl group also allows the compound to interact with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can be compared with other α-aminophosphonates, such as:

These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique combination of the methoxy and nitrophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N3O7P

Molecular Weight

461.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24N3O7P/c1-4-29-32(27,30-5-2)21-20(22-14-15-9-11-18(28-3)12-10-15)31-19(23-21)16-7-6-8-17(13-16)24(25)26/h6-13,22H,4-5,14H2,1-3H3

InChI Key

DZKGQEWOAQWCNQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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